molecular formula C9H15BrO4 B11715855 Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Cat. No.: B11715855
M. Wt: 267.12 g/mol
InChI Key: NTIUDPXPWABBQB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.11 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed:

    Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.

    Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.

    Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.

Scientific Research Applications

Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .

Comparison with Similar Compounds

    Ethyl 4-bromo-2-methylbut-2-enoate: Similar structure but lacks the methoxy groups.

    Ethyl 3-bromo-4,4-dimethoxybutanoate: Similar structure but lacks the double bond.

    Ethyl 3-chloro-4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3

InChI Key

NTIUDPXPWABBQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(OC)OC)Br)C

Origin of Product

United States

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